

# Tizaterkib: A Technical Guide to its Antineoplastic Activity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tizaterkib**  
Cat. No.: **B605742**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Tizaterkib** (formerly AZD0364 and ATG-017) is an orally bioavailable, potent, and highly selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).<sup>[1][2]</sup> As terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, survival, and differentiation. The RAS/RAF/MEK/ERK pathway is frequently hyperactivated in a significant portion of human cancers due to mutations in upstream components like BRAF and RAS, making it a prime target for therapeutic intervention.<sup>[1]</sup> This technical guide provides a comprehensive overview of the preclinical and clinical antineoplastic activity of **Tizaterkib**, detailing its mechanism of action, efficacy in various cancer models, and the methodologies of key experimental procedures.

## Mechanism of Action

**Tizaterkib** is an ATP-competitive inhibitor that binds to the ATP-binding pocket of both ERK1 and ERK2.<sup>[1]</sup> This binding prevents the phosphorylation of ERK1/2 substrates, thereby inhibiting the downstream signaling events of the MAPK pathway.<sup>[1]</sup> The consequence is the suppression of ERK-dependent tumor cell proliferation and survival.<sup>[1]</sup> Preclinical studies have demonstrated that **Tizaterkib** robustly inhibits the phosphorylation of ERK1/2 target substrates and MAPK pathway-dependent gene transcription in cancer models with BRAF and KRAS mutations.<sup>[1]</sup>

Below is a diagram illustrating the mechanism of action of **Tizaterkib** within the MAPK signaling pathway.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- To cite this document: BenchChem. [Tizaterkib: A Technical Guide to its Antineoplastic Activity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b605742#investigating-the-antineoplastic-activity-of-tizaterkib>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)